molecular formula C14H10ClFN2O3S B2600684 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 532960-93-3

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B2600684
CAS No.: 532960-93-3
M. Wt: 340.75
InChI Key: KUOZOYMTCQFJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C14H10ClFN2O3S and a molecular weight of 340.75 . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% . All compounds were purified using the recrystallization method and their purities were confirmed by the melting point .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C14H10ClFN2O3S .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 340.75 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar sulfanyl acetamide derivatives have been explored for various scientific purposes. For instance, compounds with structural similarities have been synthesized and characterized to obtain their vibrational signatures via Raman and Fourier transform infrared spectroscopy. These studies involve comparing experimental results with ab initio calculations to understand the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such analyses provide deep insights into the stereo-electronic interactions, leading to stability and potential pharmacokinetic properties (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Potential Applications in Materials Science

Research on thiophenyl-substituted benzidines, which share a common theme of sulfanyl and nitrophenyl groups, has led to the development of transparent aromatic polyimides. These materials exhibit high refractive indices and small birefringences along with good thermomechanical stabilities. Such properties make these compounds promising for applications in optoelectronics and materials science (P. Tapaswi et al., 2015).

Anticancer and Antimicrobial Studies

Several sulfanilamide derivatives, including those with chloro and nitro substitutions, have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies provide valuable information on the cytotoxic behavior of synthesized molecules, contributing to the development of new therapeutic agents (M. Lahtinen et al., 2014). Additionally, N-substituted sulfanilamide derivatives have shown potential anticancer activity against various cancer cell lines, highlighting their significance in medicinal chemistry research (M. Ghorab et al., 2015).

Molecular Docking and Antiviral Research

The compound and its derivatives have been subject to molecular docking and spectroscopic studies to explore their antiviral activities, especially against COVID-19. Quantum chemical insights into their molecular structures, NBO analysis, and vibrational spectroscopy have been used to predict their binding affinities and interactions with viral proteins, showcasing their potential as antiviral agents (S. Mary et al., 2020).

Future Directions

The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has shown potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule . In addition, the substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use . These findings suggest that “2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide” and related compounds may have potential for future research and development in the field of antibacterial drug discovery.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOZOYMTCQFJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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